molecular formula C12H10FN3O2 B2520980 N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034233-27-5

N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2520980
CAS No.: 2034233-27-5
M. Wt: 247.229
InChI Key: ZAHBJFNBHLDERP-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide: is an organic compound characterized by its unique structure, which includes a fluorinated aromatic ring and a hydroxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Material Science: Explored for its properties in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine atom enhances its binding affinity and specificity, while the hydroxypyrimidine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
  • N-(3-bromo-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Uniqueness

Compared to its analogs, N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in drug development.

Biological Activity

N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 3-fluoro-4-methylphenyl group and a hydroxyl group at the 6-position. Its molecular formula is C12_{12}H11_{11}F1_{1}N2_{2}O2_{2} and it has a molecular weight of approximately 232.23 g/mol. The presence of fluorine is known to enhance biological activity by improving metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis, which are essential for cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, impacting signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
AHCT11614 ± 2Apoptosis induction
BLNCaP18 ± 8Cell cycle arrest
CRS4;118 ± 1Inhibition of proliferation

Anti-inflammatory Effects

This compound also shows potential anti-inflammatory effects. Compounds in this class have been demonstrated to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 2: Anti-inflammatory Activity

CompoundCOX Inhibition IC50 (µM)
D0.04 ± 0.01
E0.04 ± 0.02

Case Studies

  • In Vivo Studies : In a study involving an adjuvant-induced arthritis model, related pyrimidine derivatives showed significant inhibition of pro-inflammatory cytokines such as TNFα and IL-6, suggesting their potential as therapeutic agents for autoimmune diseases .
  • Clinical Relevance : A recent investigation highlighted the efficacy of pyrimidine-based compounds in targeting EGFR mutations in non-small cell lung cancer (NSCLC), showcasing their role in modern cancer therapies .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c1-7-2-3-8(4-9(7)13)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHBJFNBHLDERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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